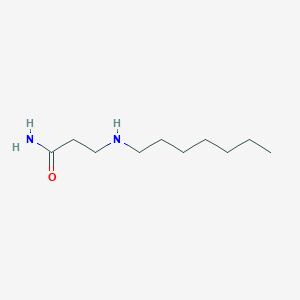![molecular formula C11H9FN4O2 B1438888 8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 1105190-03-1](/img/structure/B1438888.png)
8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Vue d'ensemble
Description
Triazole analogues, which include compounds similar to the one you’re asking about, have significant biological and pharmacological properties . They are often used in medicinal chemistry due to their heterocyclic nature .
Synthesis Analysis
The synthesis of triazine derivatives often involves the use of cyanuric chloride and a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . The process typically involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazine derivatives typically involve the use of cyanuric chloride and a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . The process typically involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Applications De Recherche Scientifique
Antitumor Activity and Cytotoxicity
A range of derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones have demonstrated significant in vitro cytotoxic activities against various human carcinoma cells. For instance, specific compounds within this class have shown strong affinity towards LS180 cancer cells and exhibited non-toxic behavior towards normal cell lines, highlighting their potential as selective antitumor agents. Furthermore, certain derivatives have been found to induce DNA strand breakage in cancer cell lines, suggesting mechanisms of action that could be leveraged for therapeutic purposes. The ability of these compounds to exhibit significant viability decreases in human peripheral blood myeloma cells and carcinoma cells underscores their potential in cancer therapy (Sztanke et al., 2007).
Lipophilicity and Drug-Likeness
The lipophilicity of novel antitumor and analgesic active derivatives has been assessed through reversed-phase high-performance liquid chromatography (RP-HPLC) and computational methods. These studies provide insights into the structural properties that contribute to the drug-likeness of these compounds, adhering to Lipinski's rule of five. This analysis is crucial for understanding the pharmacokinetics and potential oral activity of these compounds in humans, which is a key factor in drug development (Sztanke et al., 2010).
Thermal Stability
The thermal stability of analgesic active derivatives has been characterized, revealing that these compounds are stable at room temperature, an important consideration for medical application. The decomposition behavior of these compounds, observed through thermogravimetric analysis, highlights the thermal robustness of para isomers over ortho analogues, a finding that could influence the design of storage and formulation strategies for potential drug candidates (Bartyzel et al., 2016).
Synthetic Strategies and Chemical Reactivity
Research has also focused on developing synthetic strategies for constructing novel derivatives of this compound class, exploring their reactivity and potential for generating diverse structures with varying biological activities. These synthetic approaches enable the design of compounds with specific properties tailored for therapeutic applications, contributing to the expansion of the chemical space of drug-like molecules (Kravchenko et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
8-(4-fluorophenyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O2/c12-7-1-3-8(4-2-7)15-5-6-16-10(18)9(17)13-14-11(15)16/h1-4H,5-6H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKFSCXZNDOMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)NN=C2N1C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}prop-2-enamide](/img/structure/B1438808.png)
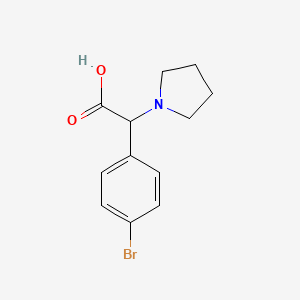
![2-(1-{[Methyl(oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B1438811.png)
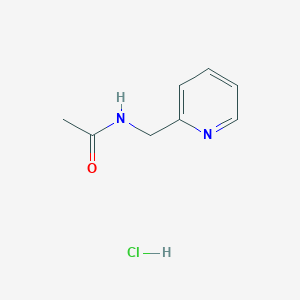
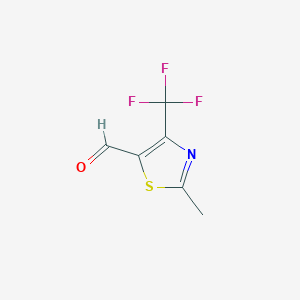
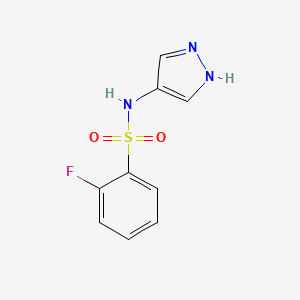
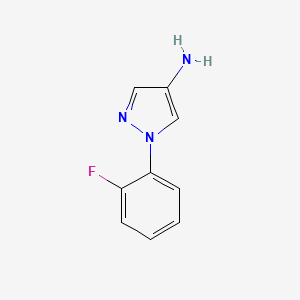
![1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1438818.png)
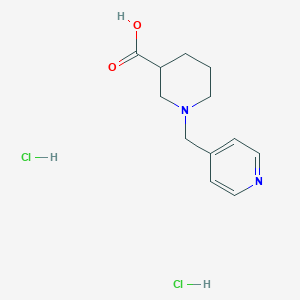
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1438821.png)
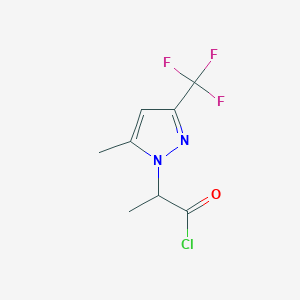
![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1438824.png)
![3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438825.png)
